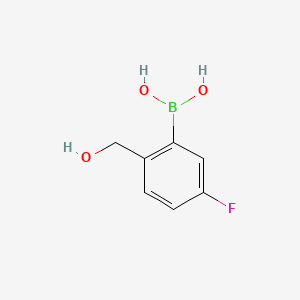

5-Fluoro-2-hydroxymethylphenylboronic acid

Description

BenchChem offers high-quality 5-Fluoro-2-hydroxymethylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-hydroxymethylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[5-fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSMVIAXTKAJFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675329 | |

| Record name | [5-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246633-53-3 | |

| Record name | [5-Fluoro-2-(hydroxymethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-(hydroxymethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-hydroxymethylphenylboronic Acid (CAS No. 1246633-53-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-hydroxymethylphenylboronic acid is a fluorinated arylboronic acid that serves as a critical building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features—a fluorine atom, a hydroxymethyl group, and a boronic acid moiety—confer valuable properties for the construction of complex, biologically active molecules. The fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity of a target molecule, while the hydroxymethyl group provides a handle for further functionalization. The boronic acid group is a versatile functional group, most notably for its participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation in pharmaceutical development.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of 5-Fluoro-2-hydroxymethylphenylboronic acid, with a focus on its role in the synthesis of targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Fluoro-2-hydroxymethylphenylboronic acid is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 1246633-53-3 | |

| Molecular Formula | C₇H₈BFO₃ | |

| Molecular Weight | 169.95 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% | |

| InChI Key | OBSMVIAXTKAJFM-UHFFFAOYSA-N | |

| Storage | Ambient temperature, store in a dry place |

Synthesis of 5-Fluoro-2-hydroxymethylphenylboronic Acid

A common synthetic route to 5-Fluoro-2-hydroxymethylphenylboronic acid starts from commercially available 2-bromo-4-fluorobenzyl alcohol. The synthesis involves a protection-metalation-boronation-deprotection sequence. A representative experimental workflow is depicted below.

Caption: Synthetic workflow for 5-Fluoro-2-hydroxymethylphenylboronic acid.

Detailed Experimental Protocol: Synthesis

Step 1: Protection of the Hydroxymethyl Group

-

Dissolve 2-bromo-4-fluorobenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base, such as triethylamine (1.5 eq.) or imidazole (1.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of a protecting group reagent, for example, tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq.), in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected 2-bromo-4-fluorobenzyl alcohol.

Step 2: Borylation

-

Dissolve the protected 2-bromo-4-fluorobenzyl alcohol (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (B(OiPr)₃, 1.2 eq.) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

Step 3: Deprotection and Isolation

-

Acidify the quenched reaction mixture to approximately pH 2 with 1M hydrochloric acid (HCl).

-

Stir the mixture vigorously for 1-2 hours to effect the hydrolysis of the borate ester and the removal of the silyl protecting group.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to afford 5-Fluoro-2-hydroxymethylphenylboronic acid as a solid.

Application in Drug Discovery: Synthesis of GSK2636771, a PI3Kβ Inhibitor

5-Fluoro-2-hydroxymethylphenylboronic acid is a key intermediate in the synthesis of potent and selective kinase inhibitors. A prominent example is its use in the preparation of GSK2636771, a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2636771.

Suzuki-Miyaura Coupling in the Synthesis of GSK2636771

The core of the GSK2636771 molecule is constructed via a Suzuki-Miyaura coupling reaction between 5-Fluoro-2-hydroxymethylphenylboronic acid and a suitable heterocyclic coupling partner.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

To a reaction vessel, add 5-Fluoro-2-hydroxymethylphenylboronic acid (1.2 eq.), the heterocyclic halide (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, 1.0 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product, a key intermediate for GSK2636771.

Conclusion

5-Fluoro-2-hydroxymethylphenylboronic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility is highlighted by its role in the synthesis of targeted therapies like the PI3Kβ inhibitor GSK2636771. The synthetic routes and reaction protocols provided in this guide offer a framework for researchers and scientists to effectively utilize this compound in their research and development endeavors. The ability to strategically introduce fluorine and a hydroxymethyl group, combined with the power of the Suzuki-Miyaura coupling, makes 5-Fluoro-2-hydroxymethylphenylboronic acid a key reagent in the modern medicinal chemist's toolbox.

References

Synthesis of 5-Fluoro-2-hydroxymethylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway to 5-Fluoro-2-hydroxymethylphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The described methodology is based on established organometallic principles, ensuring a reliable and reproducible route to this important compound.

Introduction

5-Fluoro-2-hydroxymethylphenylboronic acid is a key intermediate in the synthesis of various biologically active molecules and complex organic structures. Its utility stems from the presence of three distinct functional groups: a boronic acid moiety for participation in cross-coupling reactions such as the Suzuki-Miyaura coupling, a fluorine atom which can modulate pharmacokinetic and physicochemical properties, and a hydroxymethyl group that provides a handle for further functionalization. This guide details a multi-step synthesis beginning from a commercially available starting material.

Overall Synthetic Strategy

The synthesis of 5-Fluoro-2-hydroxymethylphenylboronic acid is most effectively achieved through a three-stage process starting from 2-bromo-5-fluorobenzyl alcohol. The core transformation involves a halogen-metal exchange followed by borylation. Due to the incompatibility of the acidic hydroxyl group with the organolithium intermediate, a protection-deprotection sequence is necessary.

The logical workflow is as follows:

-

Protection: The hydroxyl group of 2-bromo-5-fluorobenzyl alcohol is protected to prevent interference in the subsequent lithiation step.

-

Lithiation and Borylation: The aryl bromide is converted to an aryllithium species, which is then trapped with a borate ester.

-

Deprotection and Isolation: The protecting group is removed, and the final product is hydrolyzed and isolated.

Experimental Protocols

The following sections provide detailed methodologies for each stage of the synthesis.

Stage 1: Protection of 2-bromo-5-fluorobenzyl alcohol

The acidic proton of the benzyl alcohol must be masked to prevent reaction with the strongly basic organolithium reagent used in the next step. A methoxymethyl (MOM) ether is a suitable protecting group due to its stability to basic conditions and ease of cleavage under acidic conditions, which can be concurrent with the hydrolysis of the boronate ester.

Table 1: Reagents for MOM Protection

| Reagent | Molar Eq. | MW ( g/mol ) | Density (g/mL) | Comments |

| 2-Bromo-5-fluorobenzyl alcohol | 1.0 | 205.03 | - | Starting material |

| N,N-Diisopropylethylamine (DIPEA) | 2.0 | 129.24 | 0.742 | Non-nucleophilic base |

| Chloromethyl methyl ether (MOM-Cl) | 1.5 | 80.51 | 1.06 | Caution: Carcinogen |

| Dichloromethane (DCM) | - | 84.93 | 1.33 | Anhydrous solvent |

Protocol:

-

To a solution of 2-bromo-5-fluorobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add chloromethyl methyl ether (MOM-Cl, 1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring completion by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromo-4-fluoro-2-((methoxymethoxy)methyl)benzene. This intermediate is often used in the next step without further purification.

Stage 2: Lithiation and Borylation

This stage is the core of the synthesis, where the carbon-bromine bond is converted into a carbon-boron bond. This reaction must be carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Table 2: Reagents for Lithiation and Borylation

| Reagent | Molar Eq. | MW ( g/mol ) | Density (g/mL) | Comments |

| Protected Benzyl Alcohol | 1.0 | 249.08 | - | From Stage 1 |

| n-Butyllithium (n-BuLi) | 1.1 | 64.06 | ~0.68 (in hexanes) | Typically 2.5 M in hexanes |

| Triisopropyl borate | 1.2 | 188.08 | 0.815 | Borylating agent |

| Tetrahydrofuran (THF) | - | 72.11 | 0.889 | Anhydrous solvent |

Protocol:

-

Dissolve the protected benzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, e.g., 2.5 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Allow the mixture to slowly warm to room temperature overnight.

Stage 3: Hydrolysis, Deprotection, and Isolation

The final stage involves hydrolyzing the boronate ester to the boronic acid and simultaneously removing the MOM protecting group under acidic conditions.

Table 3: Reagents for Hydrolysis and Isolation

| Reagent | Molar Eq. | Comments |

| Hydrochloric acid (aq.) | Excess | Typically 1-2 M solution |

| Diethyl ether or Ethyl acetate | - | Extraction solvent |

| Hexanes | - | For precipitation/crystallization |

Protocol:

-

Cool the reaction mixture from Stage 2 to 0 °C in an ice bath.

-

Slowly add aqueous hydrochloric acid (e.g., 2 M) to quench the reaction and adjust the pH to ~1-2. This will hydrolyze the boronate ester and cleave the MOM ether.

-

Stir the biphasic mixture vigorously for 1-2 hours at room temperature.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure. The crude product can often be purified by precipitation or crystallization from a solvent system such as diethyl ether/hexanes.

-

Filter the resulting solid and dry under vacuum to obtain 5-Fluoro-2-hydroxymethylphenylboronic acid as a white to off-white solid.

Quantitative Data Summary

While specific yields can vary based on reaction scale and purity of reagents, the following table provides expected outcomes for this synthetic sequence.

Table 4: Summary of Product Characteristics and Expected Yields

| Compound | Stage | Molecular Formula | MW ( g/mol ) | Typical Form | Expected Yield (%) |

| 1-Bromo-4-fluoro-2-((methoxymethoxy)methyl)benzene | 1 | C₉H₁₀BrFO₂ | 249.08 | Oil | >90 |

| 5-Fluoro-2-hydroxymethylphenylboronic acid | 3 | C₇H₈BFO₃ | 169.95 | Solid | 60-80 (over 2 steps) |

Conclusion

The described three-stage synthesis provides a reliable and scalable route to 5-Fluoro-2-hydroxymethylphenylboronic acid. The key steps involve the protection of the benzylic alcohol, a low-temperature lithiation-borylation sequence, and a final acidic workup for deprotection and hydrolysis. Careful control of temperature and anhydrous conditions in the organometallic step is critical for achieving high yields. This technical guide serves as a foundational protocol for researchers requiring this versatile building block for applications in drug discovery and materials science.

A Technical Guide to the Physical Properties of 5-Fluoro-2-hydroxymethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 5-Fluoro-2-hydroxymethylphenylboronic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, generalized experimental protocols for the determination of key physical characteristics common to arylboronic acids. Furthermore, a representative experimental workflow for a Suzuki-Miyaura coupling reaction, a primary application for this class of compounds, is illustrated.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈BFO₃ | [1][2] |

| Molecular Weight | 169.94 g/mol | [2] |

| Appearance | White to off-white solid (presumed) | General knowledge of arylboronic acids |

| CAS Number | 1246633-53-3 | [1] |

Experimental Protocols for Physical Property Determination

The following sections outline generalized, yet detailed, methodologies for determining the key physical properties of arylboronic acids like 5-Fluoro-2-hydroxymethylphenylboronic acid. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.[3] For crystalline organic compounds, a sharp melting range typically signifies high purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered 5-Fluoro-2-hydroxymethylphenylboronic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[4][5] The sample should be densely packed by tapping the capillary on a hard surface.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the temperature sensor to ensure accurate reading.

-

Initial Determination (Rapid Heating): A preliminary determination is often performed with a rapid heating rate (10-20 °C/minute) to establish an approximate melting range.[5]

-

Accurate Determination (Slow Heating): A fresh sample is then heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute to allow for thermal equilibrium between the sample, the heating medium, and the thermometer.[5]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The melting point is reported as this range.[5]

Determination of Solubility

Solubility is a fundamental physical property that is crucial for reaction setup, purification, and formulation development. The solubility of phenylboronic acids can vary significantly depending on the solvent.[7]

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of 5-Fluoro-2-hydroxymethylphenylboronic acid is added to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone, chloroform, ethyl acetate).[8]

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is essential that excess solid remains after this period.[8]

-

Sample Separation: The saturated solutions are filtered to remove the undissolved solid. Care must be taken to avoid any temperature changes during this process that could affect the solubility.

-

Quantification: The concentration of the dissolved 5-Fluoro-2-hydroxymethylphenylboronic acid in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.[8]

-

Data Analysis: A calibration curve is generated using standard solutions of known concentrations. The concentration of the analyte in the saturated solution is then calculated from this curve, representing the solubility in that specific solvent at the given temperature.[8]

Determination of Acidity Constant (pKa)

The pKa is a measure of the acidity of a compound. For boronic acids, the Lewis acidity of the boron atom is a key characteristic influencing their reactivity and their interaction with diols.[9][10]

Methodology: Spectrophotometric Titration

-

Solution Preparation: A stock solution of 5-Fluoro-2-hydroxymethylphenylboronic acid is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent like acetonitrile to ensure solubility.[11] A series of buffer solutions with known pH values are also prepared.

-

UV-Vis Spectroscopy: A small aliquot of the boronic acid stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded over a relevant wavelength range. The boronic acid and its conjugate base will have different absorption spectra.

-

Data Acquisition: The absorbance at a wavelength where the difference between the spectra of the acid and its conjugate base is maximal is recorded for each pH value.

-

Data Analysis: The pKa is determined by plotting the absorbance versus the pH. The resulting titration curve is sigmoidal, and the pKa corresponds to the pH at the inflection point of the curve. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to calculate the pKa.[11]

Application in Suzuki-Miyaura Coupling

5-Fluoro-2-hydroxymethylphenylboronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an aryl or vinyl halide/triflate.

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. (5-Fluoro-2-(hydroxymethyl)phenyl)boronic acid | 1246633-53-3 [sigmaaldrich.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. employees.oneonta.edu [employees.oneonta.edu]

- 6. davjalandhar.com [davjalandhar.com]

- 7. d-nb.info [d-nb.info]

- 8. benchchem.com [benchchem.com]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Fluoro-2-hydroxymethylphenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-hydroxymethylphenylboronic acid is a versatile synthetic intermediate with significant applications in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom, a hydroxymethyl group, and a boronic acid moiety, make it a valuable building block for the synthesis of complex organic molecules and novel therapeutic agents. The presence of fluorine can enhance metabolic stability and bioavailability, while the hydroxymethyl and boronic acid groups provide reactive handles for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 5-Fluoro-2-hydroxymethylphenylboronic acid, with a focus on its role in the development of targeted therapies.

Molecular Structure and Physicochemical Properties

5-Fluoro-2-hydroxymethylphenylboronic acid is an organoboron compound with the chemical formula C₇H₈BFO₃. The molecule consists of a phenyl ring substituted with a fluorine atom at the 5-position, a hydroxymethyl group at the 2-position, and a boronic acid group at the 1-position.

Table 1: Physicochemical Properties of 5-Fluoro-2-hydroxymethylphenylboronic acid

| Property | Value | Reference |

| Molecular Formula | C₇H₈BFO₃ | [1][2] |

| Molecular Weight | 169.95 g/mol | [1][2] |

| CAS Number | 1246633-53-3 | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | ≥98% | [1] |

| Storage Temperature | Ambient | [1] |

| InChI Key | OBSMVIAXTKAJFM-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The synthesis of 5-Fluoro-2-hydroxymethylphenylboronic acid typically proceeds via a multi-step route starting from a readily available substituted bromobenzaldehyde. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of 5-Fluoro-2-hydroxymethylphenylboronic Acid

This protocol is a representative example based on common synthetic methodologies for arylboronic acids.

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of 2-bromo-4-fluorobenzyl alcohol in anhydrous diethyl ether to the flask. The reaction is initiated by gentle heating.

-

Maintain the reaction at reflux until the magnesium is consumed.

Step 2: Borylation

-

In a separate flame-dried flask, dissolve trimethyl borate in anhydrous tetrahydrofuran (THF).

-

Cool the trimethyl borate solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent to the trimethyl borate solution via a cannula while maintaining the temperature at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Hydrolysis and Purification

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 5-Fluoro-2-hydroxymethylphenylboronic acid as a white solid.

Characterization

The structure and purity of the synthesized 5-Fluoro-2-hydroxymethylphenylboronic acid can be confirmed by various spectroscopic methods.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons of the boronic acid and hydroxymethyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl groups, the C-H stretches of the aromatic and methylene groups, the C-F stretch, and the B-O stretch.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Applications in Drug Discovery

Boronic acids are playing an increasingly important role in drug discovery and development.[4] The incorporation of a boronic acid moiety can enhance the potency and improve the pharmacokinetic profile of drug candidates.[4]

Suzuki-Miyaura Cross-Coupling Reactions

5-Fluoro-2-hydroxymethylphenylboronic acid is a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in many biologically active molecules.[5] The fluorine atom on the phenyl ring can increase the metabolic stability of the resulting compounds.[5]

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Boron-Containing Pharmacophores

Boronic acids themselves can act as pharmacophores, reversibly binding to biological targets.[6] While the metabolic stability of simple phenylboronic acids can be a concern, the development of more stable boronic acid derivatives is an active area of research.[6] The unique properties of 5-Fluoro-2-hydroxymethylphenylboronic acid make it an attractive starting point for the design of novel boron-containing drugs.

Future Perspectives

The versatility of 5-Fluoro-2-hydroxymethylphenylboronic acid as a synthetic intermediate ensures its continued importance in the field of drug discovery. Future research will likely focus on the development of novel therapeutic agents derived from this building block, targeting a wide range of diseases, including cancer and inflammatory disorders. The exploration of new catalytic systems for the functionalization of this molecule will further expand its utility in organic synthesis. As our understanding of the biological roles of boron-containing compounds grows, so too will the potential applications of 5-Fluoro-2-hydroxymethylphenylboronic acid in medicinal chemistry.

References

- 1. (5-Fluoro-2-(hydroxymethyl)phenyl)boronic acid | 1246633-53-3 [sigmaaldrich.com]

- 2. 5-Fluoro-2-hydroxymethylphenylboronic acid(1246633-53-3)FT-IR [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

An In-depth Technical Guide to the Preparation of Functionalized Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized phenylboronic acids and their derivatives are indispensable reagents in modern organic synthesis, materials science, and medicinal chemistry. Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] Beyond this, they serve as sensors for carbohydrates, building blocks for complex polymers, and components of targeted drug delivery systems.[2][3][4] This guide provides a comprehensive overview of the core synthetic strategies for preparing these versatile compounds, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in their practical application.

Core Synthetic Strategies

The preparation of functionalized phenylboronic acids can be broadly categorized into three primary strategies: the use of pre-formed organometallic reagents, palladium-catalyzed borylation of aryl halides, and direct C-H bond functionalization.

Synthesis via Organometallic Reagents (Grignard & Organolithium)

The most traditional and widely used method involves the reaction of an organometallic reagent, such as a Grignard (organomagnesium) or organolithium compound, with a trialkyl borate ester.[2][5] This approach involves a nucleophilic attack of the carbanionic carbon on the electrophilic boron atom of the borate ester, followed by acidic hydrolysis to yield the desired boronic acid.[5]

The process begins with the formation of the organometallic reagent from an aryl halide, which is then reacted with a borate ester at low temperatures to prevent multiple additions. The resulting boronate intermediate is hydrolyzed to the final product.

Caption: Workflow for Grignard/Organolithium-based boronic acid synthesis.

This protocol details the preparation via a Grignard reagent.

-

Apparatus Setup: A 500-mL, three-necked, round-bottomed flask containing magnesium turnings (1.94 g, 80 mmol) is equipped with a dropping funnel, a magnetic stir bar, and a reflux condenser under an argon atmosphere. The system is flame-dried and flushed with argon.

-

Grignard Reagent Formation: Add 20 mL of anhydrous ethyl ether to the flask. A solution of 1-bromo-3,4,5-trifluorobenzene (12.66 g, 60 mmol) in 180 mL of anhydrous ethyl ether is added to the dropping funnel and introduced dropwise to the magnesium suspension. The reaction is initiated (slight warming may be required) and maintained at a gentle reflux by controlling the addition rate. After addition is complete, the mixture is stirred for an additional 30 minutes.

-

Borylation: In a separate 1-L flask, a solution of trimethyl borate (12.5 g, 120 mmol) in 200 mL of anhydrous tetrahydrofuran (THF) is prepared under argon and cooled to -78°C. The previously prepared Grignard reagent is transferred to this solution via a double-ended needle.

-

Hydrolysis and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. It is then treated with 200 mL of a saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted three times with 100-mL portions of ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from hot ethyl acetate and hexane to afford pure (3,4,5-trifluorophenyl)boronic acid as white crystals.

| Aryl Halide | Organometallic | Borate Ester | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-3,4,5-trifluorobenzene | Grignard | Trimethyl borate | -78 to RT | 1 | 51-89 | [6] |

| Phenyl Bromide | Grignard | Trimethyl borate | -20 to 0 | 2-2.5 | Good | [2][5] |

| 4-Chlorobenzaldehyde (protected) | Grignard | Triisopropyl borate | -25 to 0 | - | 83 | [7] |

| Allyl Halide | Grignard (Barbier) | Pinacolborane | 25 | 1-3 | ~99 | [8][9] |

| Methyl Bromide | Grignard | Trimethyl borate | -20 | 2-2.5 | - | [5] |

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful cross-coupling reaction that synthesizes boronate esters from aryl halides or triflates and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[10] This method offers excellent functional group tolerance and avoids the preparation of often sensitive organometallic reagents.[10] The resulting boronate esters are stable, easily purified, and can be used directly in subsequent Suzuki-Miyaura couplings.[10][11][12]

The reaction proceeds through a standard palladium-catalyzed cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the diboron reagent, and reductive elimination to release the aryl boronate ester and regenerate the catalyst. A base, such as potassium acetate (KOAc), is crucial for the transmetalation step.[10]

Caption: Catalytic cycle of the Miyaura Borylation reaction.

This protocol illustrates the borylation of a vinyl triflate, a common substrate class alongside aryl halides.

-

Reagents Setup: In a flame-dried Schlenk tube under an argon atmosphere, add the vinyl triflate (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and finely powdered potassium carbonate (3.0 mmol).

-

Catalyst and Solvent Addition: Add triphenylphosphine (Ph₃P, 0.06 mmol) and bis(triphenylphosphine)palladium(II) dichloride ((Ph₃P)₂PdCl₂, 0.03 mmol) to the tube. Add 5 mL of anhydrous dioxane via syringe.

-

Reaction: The reaction mixture is heated to 90°C and stirred for 7 hours. The progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the mixture is filtered through a pad of Celite, washing with diethyl ether. The filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the pure vinyl boronate ester.

| Substrate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Vinyl Triflates | (Ph₃P)₂PdCl₂ | K₂CO₃ | Dioxane | 90 | 7 | 85 | [11] |

| Aryl Halides | Pd(dba)₂/PCy₃ | KOAc | Dioxane | 80 | 16 | 89 | [10] |

| Aryl Chlorides | Pd₂(dba)₃/XPhos | K₃PO₄ | PEG-2000 | 100 | - | High | [10] |

Direct C-H Borylation

Direct C-H activation and borylation represent a highly atom-economical approach, avoiding the pre-functionalization of the aromatic ring with a halide.[13][14] These reactions are typically catalyzed by transition metals like iridium, rhodium, or palladium, which facilitate the cleavage of a C-H bond and its subsequent conversion to a C-B bond.[14] While powerful, controlling regioselectivity can be a challenge and often requires the presence of a directing group on the substrate.

This strategy directly converts an aromatic C-H bond into a C-B bond, often forming a boronate ester, in a single catalytic step.

Caption: General scheme for direct C-H borylation of arenes.

While this protocol describes the arylation of a quinone C-H bond using a boronic acid, the principles of C-H activation are relevant. Direct C-H borylation protocols follow a similar setup.

-

Reagents Setup: To a flask open to the air, add the quinone (0.25 mmol), the arylboronic acid (0.375 mmol), and silver(I) nitrate (AgNO₃, 0.05 mmol).

-

Solvent and Reaction Initiation: Add 2.5 mL of a solvent mixture (e.g., CH₂Cl₂/H₂O). Add potassium persulfate (K₂S₂O₈, 0.75 mmol) and stir the solution vigorously at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion (3-24 hours), dilute the reaction with dichloromethane (3 mL) and wash with 5% sodium bicarbonate solution.

-

Purification: The organic layer is separated, dried, and concentrated. The crude product is purified via column chromatography to yield the functionalized quinone.

| Substrate Type | Catalyst | Oxidant/Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Quinones (Arylation) | AgNO₃ | K₂S₂O₈ | CH₂Cl₂/H₂O | RT | High | [15] |

| Aryl Ureas (Arylation) | --INVALID-LINK--₂ | Benzoquinone | EtOAc | RT | 96 | [13] |

Purification of Phenylboronic Acids

The purification of phenylboronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration and their amphiphilic nature.[2][16]

-

Recrystallization: This is a common and effective method for crystalline boronic acids. Solvents such as ethyl acetate/hexane, water, or toluene can be used.[6][17]

-

Column Chromatography: Silica gel chromatography can be used, particularly for less polar boronic acids or their ester derivatives.[10][17] Eluent systems may require a modifier like a small amount of acetic acid to prevent streaking.[17]

-

Acid/Base Extraction: Boronic acids can be purified by dissolving the crude product in an organic solvent, extracting with a basic aqueous solution to form the water-soluble boronate salt, washing the aqueous layer to remove neutral impurities, and then re-acidifying to precipitate the pure boronic acid.[17]

-

Derivatization: Impure boronic acids can be converted to stable, easily purified esters (e.g., pinacol esters). The pure ester can then be isolated and hydrolyzed back to the boronic acid if required.[12]

Conclusion

The synthesis of functionalized phenylboronic acids is a mature field with several robust and versatile methods available to the modern chemist. The choice of method depends on factors such as the availability of starting materials, functional group tolerance, and desired scale. The classic Grignard/organolithium approach is reliable for many substrates, while Miyaura borylation offers superior functional group compatibility and access to stable boronate esters. Direct C-H borylation represents the cutting edge in synthetic efficiency, minimizing waste by avoiding pre-functionalization, and will undoubtedly see expanded application in the years to come. A solid understanding of these core strategies and their associated purification techniques is essential for professionals in drug discovery and materials science.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. mdpi.com [mdpi.com]

- 4. Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 8. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 9. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 10. Miyaura Borylation Reaction [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Practical C-H Functionalization of Quinones with Boronic Acids [organic-chemistry.org]

- 16. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 5-Fluoro-2-hydroxymethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Arylboronic Acid Stability

Arylboronic acids, including 5-Fluoro-2-hydroxymethylphenylboronic acid, are generally considered bench-stable reagents compared to many other organometallics. However, their stability is influenced by several factors, primarily susceptibility to two main degradation pathways: protodeboronation (hydrolysis) and oxidation. The presence of substituents on the phenyl ring, such as the fluoro and hydroxymethyl groups in the title compound, can significantly impact the rate and outcome of these degradation processes.

Degradation Pathways

The primary degradation pathways for arylboronic acids are illustrated below. Understanding these pathways is crucial for developing appropriate storage and handling strategies to minimize degradation.

Protodeboronation: This is a hydrolytic cleavage of the carbon-boron bond, yielding the corresponding arene and boric acid. This process can be catalyzed by both acids and bases and is influenced by temperature.

Oxidation: Arylboronic acids can be oxidized to the corresponding phenols. This degradation can be initiated by atmospheric oxygen, peroxides, or exposure to light (photoxidation). The rate of oxidation can be influenced by the electronic properties of the substituents on the aromatic ring.

Recommended Storage and Handling

Proper storage and handling are paramount to ensure the long-term stability and purity of 5-Fluoro-2-hydroxymethylphenylboronic acid. The following recommendations are based on general guidelines for arylboronic acids and information from safety data sheets of structurally similar compounds.

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. | Reduces the rate of thermally induced degradation pathways like protodeboronation. |

| Atmosphere | Store in a tightly sealed container. For sensitive applications or long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric moisture and oxygen, thereby inhibiting hydrolysis and oxidation. |

| Light | Protect from light. Store in an opaque or amber-colored container. | Prevents photolytic degradation. |

| Handling | Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. | Prevents inhalation of fine particles and skin/eye contact. |

Experimental Protocols for Stability Assessment

To rigorously assess the stability of 5-Fluoro-2-hydroxymethylphenylboronic acid, a forced degradation study is recommended. Such studies, guided by the International Council for Harmonisation (ICH) guidelines (Q1A, Q1B), are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following protocols are generalized and should be optimized for the specific compound.

General Workflow for a Forced Degradation Study

The Dawn of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Substituted Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted boronic acids, organic compounds bearing a C–B(OH)₂ functional group, have evolved from a chemical curiosity to indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties, stability, and versatile reactivity have positioned them as key building blocks in the construction of complex molecules, including a growing number of life-saving pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and historical development of substituted boronic acids, detailing seminal synthetic methodologies, quantitative physicochemical data, and their transformative impact on drug discovery.

The Genesis of Boronic Acids: Edward Frankland's Pioneering Synthesis

The journey of boronic acids began in 1860 when the English chemist Sir Edward Frankland reported the first synthesis and isolation of a member of this class, ethylboronic acid.[1][2][3][4] Frankland's work, a landmark in the burgeoning field of organometallic chemistry, involved a two-stage process. First, he synthesized the highly air-sensitive triethylborane from the reaction of diethylzinc and triethyl borate.[1][2] Subsequent slow oxidation of triethylborane in air yielded ethylboronic acid.[1][2][4] This discovery laid the fundamental groundwork for the entire field of organoboron chemistry.

Experimental Protocol: Frankland's Synthesis of Ethylboronic Acid (Reconstructed)

The following protocol is a modern interpretation of Frankland's 1860 synthesis, incorporating contemporary safety and procedural standards.

Materials:

-

Diethylzinc (highly pyrophoric, handle with extreme caution under inert atmosphere)

-

Triethyl borate

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Dry air or oxygen source

-

Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

-

Ice bath

Procedure:

-

Synthesis of Triethylborane:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve diethylzinc in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add triethyl borate dropwise to the cooled solution with vigorous stirring. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The formation of triethylborane can be monitored by appropriate analytical techniques (e.g., NMR spectroscopy of a quenched aliquot).

-

-

Oxidation to Ethylboronic Acid:

-

Once the formation of triethylborane is confirmed, slowly bubble a stream of dry air or a controlled mixture of oxygen and an inert gas through the reaction mixture. This step is highly exothermic and must be carefully controlled to avoid ignition of the solvent and pyrophoric reagents.

-

Continue the slow oxidation until the triethylborane is consumed (monitor by GC or NMR).

-

Upon completion, carefully quench the reaction mixture by the slow addition of water or a dilute acid.

-

The ethylboronic acid can then be extracted into an organic solvent and purified by crystallization or chromatography.

-

Note: This protocol is a generalized reconstruction. Frankland's original procedure would have lacked many of the modern safety features and analytical techniques.

The Rise of Arylboronic Acids and the Grignard Reaction

While Frankland's discovery was monumental, the synthesis of boronic acids remained challenging for many years. A significant advancement came with the application of the Grignard reaction. The reaction of an aryl or alkyl magnesium halide (Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis, provided a much more general and accessible route to a wide variety of substituted boronic acids.[5][6][7][8] This method was instrumental in making phenylboronic acid and its derivatives readily available to the scientific community.

Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reagent

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (e.g., 2 M)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard glassware for Grignard reactions

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of a solution of bromobenzene in anhydrous THF to the flask.

-

Initiate the reaction by gentle heating. Once the reaction starts (indicated by bubbling and heat evolution), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Borylation and Hydrolysis:

-

Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous THF to the cold Grignard solution with vigorous stirring. Maintain the temperature below -60 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 12 hours.

-

Cool the reaction mixture in an ice bath and slowly add 2 M hydrochloric acid to hydrolyze the boronate ester. Stir until two clear layers are formed.

-

-

Work-up and Purification:

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude phenylboronic acid.

-

The crude product can be purified by recrystallization from water or a suitable organic solvent system.

-

The Nobel-Winning Revolution: Palladium-Catalyzed Cross-Coupling Reactions

The true explosion in the application of boronic acids came with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction enables the efficient formation of carbon-carbon bonds by coupling an organoboron compound (like a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[9][10][11] The mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids have made the Suzuki-Miyaura reaction one of the most powerful and widely used transformations in modern organic synthesis.[12]

Closely related and equally important is the Miyaura borylation reaction, which provides a direct route to boronic esters from aryl or vinyl halides and a diboron reagent, again using a palladium catalyst.[13][14][15][16][17]

Logical Relationship of Key Synthetic Methodologies

Caption: Logical progression of key synthetic methodologies for boronic acids.

Experimental Protocol: Miyaura Borylation of an Aryl Bromide

Materials:

-

Aryl bromide (1.0 mmol)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)

-

Potassium acetate (KOAc) (1.5 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol)

-

Anhydrous 1,4-dioxane

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

In a flame-dried Schlenk tube, combine the aryl bromide, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂·CH₂Cl₂.

-

Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

-

Reaction Execution:

-

Place the sealed tube in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of celite, washing the celite with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired arylboronic acid pinacol ester.

-

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

-

Triphenylphosphine (PPh₃) (0.08 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene

-

Water

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine the aryl halide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere.

-

Stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the biaryl product.

-

Physicochemical Properties of Substituted Boronic Acids

The utility of boronic acids is intrinsically linked to their physicochemical properties. The boron atom in a boronic acid is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital, which confers Lewis acidity.[7] The acidity of a boronic acid, quantified by its pKa, is a critical parameter influencing its reactivity and biological interactions.

Table of pKa Values for Selected Substituted Phenylboronic Acids

| Substituent (X) in X-C₆H₄B(OH)₂ | pKa | Reference |

| 4-OCH₃ | 9.25 | [18] |

| 4-CH₃ | 9.1 | [19] |

| H | 8.76 - 8.90 | [20][21] |

| 4-F | 8.2 | [21] |

| 4-Cl | 8.1 | [19] |

| 4-Br | 8.1 | [19] |

| 3-NO₂ | 7.0 | [22] |

| 4-CN | 7.2 | [22] |

| 4-CF₃ | 7.86 | [20] |

Note: pKa values can vary depending on the experimental conditions (e.g., solvent, temperature).

Comparative Yields in Suzuki-Miyaura Coupling

The choice of boronic acid and reaction conditions significantly impacts the yield of the Suzuki-Miyaura coupling. The following table provides illustrative examples.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 95 | [10] |

| 1-Bromonaphthalene | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 98 | [12] |

| 2-Chloropyridine | Phenylboronic acid | NiCl₂(dppf) | K₃PO₄ | Dioxane | 85 | [9] |

Boronic Acids in Drug Discovery: A Paradigm Shift

The unique ability of the boronic acid moiety to form reversible covalent bonds with diols and the active site serine residues of proteases has revolutionized drug discovery.[23][24] This has led to the development of a new class of therapeutics, most notably proteasome inhibitors for the treatment of cancer.

Bortezomib: A Case Study in Boronic Acid-Based Drug Design

Bortezomib (Velcade®) was the first proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma. Its mechanism of action involves the inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins.[25][26] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors and the suppression of the pro-survival NF-κB signaling pathway, ultimately inducing apoptosis in cancer cells.[25][26][27][28][29]

Bortezomib-Inhibited NF-κB Signaling Pathway

Caption: Mechanism of Bortezomib in the NF-κB signaling pathway.

General Workflow for Boronic Acid-Based Drug Discovery

Caption: A generalized workflow for the discovery of drugs based on boronic acids.

Conclusion

From their initial discovery in the mid-19th century to their central role in modern synthetic and medicinal chemistry, substituted boronic acids have undergone a remarkable journey. The development of robust synthetic methods, particularly palladium-catalyzed cross-coupling reactions, has unlocked their immense potential. As our understanding of their chemical and biological properties continues to grow, boronic acids are poised to remain at the forefront of innovation in drug discovery and materials science, offering solutions to some of the most pressing scientific challenges.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Improvement on synthesis of different alkyl-phenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 7. CN111647011A - Preparation method of monohalogenated phenylboronic acid - Google Patents [patents.google.com]

- 8. escholarship.org [escholarship.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Miyaura Borylation Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 5-Fluoro-2-hydroxymethylphenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 5-Fluoro-2-hydroxymethylphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document provides a comprehensive overview of the solubility characteristics of closely related boronic acids, alongside a detailed experimental protocol to enable researchers to determine the solubility of the title compound in their laboratories.

General Solubility Characteristics of Phenylboronic Acids

Understanding the solubility of substituted phenylboronic acids can be extrapolated from the behavior of the parent compound, phenylboronic acid. The solubility of boronic acids is significantly influenced by the nature of the organic substituents on the phenyl ring and the properties of the solvent.

Studies on phenylboronic acid reveal general solubility trends in various organic solvents. This information can serve as a preliminary guide for solvent selection in experiments involving 5-Fluoro-2-hydroxymethylphenylboronic acid. The introduction of a fluoro group and a hydroxymethyl group will undoubtedly alter these characteristics, likely increasing polarity and the potential for hydrogen bonding compared to the parent acid.

Table 1: Qualitative Solubility of Phenylboronic Acid in Select Organic Solvents

| Solvent Class | Solvent Example | Qualitative Solubility of Phenylboronic Acid | Reference |

| Ethers | Dipropyl ether | High | [1][2] |

| Ketones | Acetone, 3-Pentanone | High | [1][2] |

| Halogenated | Chloroform | Moderate | [1][2] |

| Hydrocarbons | Methylcyclohexane | Very Low | [1][2] |

Generally, the esterification of boronic acids tends to increase their solubility in organic solvents compared to the parent acids. For instance, phenylboronic acid pinacol ester and azaester demonstrate enhanced solubility in a range of organic solvents over phenylboronic acid itself.[1][2]

Experimental Protocol for Solubility Determination: The Dynamic Method

For researchers requiring precise solubility data for 5-Fluoro-2-hydroxymethylphenylboronic acid, the dynamic (polythermal) method is a reliable technique. This method involves visually or instrumentally determining the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[3][4]

2.1. Materials and Apparatus

-

5-Fluoro-2-hydroxymethylphenylboronic acid (high purity)

-

High-purity, anhydrous organic solvents of interest

-

Analytical balance (precision ± 0.1 mg)

-

Sealed glass vials or test tubes

-

Magnetic stirrer and small stir bars

-

Controlled temperature bath with a programmable heating rate

-

Luminance probe or a device for visual observation of turbidity

2.2. Procedure

-

Sample Preparation:

-

Accurately weigh a specific mass of 5-Fluoro-2-hydroxymethylphenylboronic acid into a glass vial.

-

Add a precise mass or volume of the desired organic solvent to achieve a known mole fraction or concentration.

-

Add a magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.

-

-

Solubility Measurement:

-

Place the sealed vial into the controlled temperature bath.

-

Begin stirring to ensure the suspension is homogeneous.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.

-

Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear solution.

-

Record this temperature.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of 5-Fluoro-2-hydroxymethylphenylboronic acid in the same solvent.

-

Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to generate a solubility curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the dynamic method of solubility determination.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Fluoro-2-hydroxymethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. 5-Fluoro-2-hydroxymethylphenylboronic acid is a key building block that incorporates a fluorine atom and a hydroxymethyl group. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. The hydroxymethyl group offers a versatile handle for further functionalization.

These application notes provide a detailed protocol for the Suzuki coupling of 5-Fluoro-2-hydroxymethylphenylboronic acid with aryl halides, guidance on reaction optimization, and a summary of typical reaction parameters.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction proceeds through three primary steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 5-Fluoro-2-hydroxymethylphenylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Conditions for Aryl Bromides

This protocol is a general starting point for the coupling of 5-Fluoro-2-hydroxymethylphenylboronic acid with various aryl bromides.

Materials:

-

5-Fluoro-2-hydroxymethylphenylboronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture, degassed)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

To a flame-dried round-bottom flask or microwave vial, add 5-Fluoro-2-hydroxymethylphenylboronic acid, the aryl bromide, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl alcohol.

Protocol 2: Conditions for Less Reactive Aryl Chlorides

For less reactive aryl chlorides, a more active catalyst system is often required. Buchwald ligands and pre-catalysts are highly effective in these cases.

Materials:

-

5-Fluoro-2-hydroxymethylphenylboronic acid (1.5 equiv)

-

Aryl chloride (1.0 equiv)

-

XPhos Pd G3 (a third-generation Buchwald pre-catalyst) (2 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Toluene/Water (10:1 mixture, degassed)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl chloride, 5-Fluoro-2-hydroxymethylphenylboronic acid, potassium phosphate, and XPhos Pd G3 to a dry reaction vessel.

-

Add the degassed toluene/water solvent mixture.

-

Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction for completion by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by silica gel chromatography to yield the pure product.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions for Suzuki couplings of phenylboronic acids with structural similarities to 5-Fluoro-2-hydroxymethylphenylboronic acid, as direct data for this specific substrate is limited in the literature. These tables can serve as a guide for reaction optimization.

Table 1: Catalyst and Ligand Comparison for Suzuki Coupling of Substituted Phenylboronic Acids

| Catalyst Precursor | Ligand | Aryl Halide Type | Typical Loading (mol%) | Notes |

| Pd(PPh₃)₄ | PPh₃ | Aryl Bromides/Iodides | 3 - 5 | A classic, readily available catalyst. May require higher temperatures. |

| Pd₂(dba)₃ | SPhos | Aryl Chlorides/Bromides | 1 - 3 | Highly active system for a broad range of substrates. |

| Pd(OAc)₂ | XPhos | Aryl Chlorides/Bromides | 1 - 3 | Another highly effective Buchwald system, good for sterically hindered substrates. |

| Pd(dppf)Cl₂ | dppf | Aryl Bromides/Iodides | 2 - 5 | A robust catalyst, often used for heteroaryl couplings. |

Table 2: Base and Solvent Effects in Suzuki Coupling Reactions

| Base | Solvent System | Temperature (°C) | Observations |

| K₂CO₃ | Dioxane/H₂O (4:1) | 80 - 100 | Common and effective for many aryl bromides. |

| K₃PO₄ | Toluene/H₂O (10:1) | 100 - 110 | Often used with more active catalysts for aryl chlorides. |

| Cs₂CO₃ | Dioxane | 90 - 110 | A stronger base that can be effective for challenging couplings. |

| Na₂CO₃ | DMF/H₂O | 60 - 80 | Milder conditions, can be suitable for sensitive substrates. |

Table 3: Representative Yields for Suzuki Coupling of Structurally Related Boronic Acids

| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |

| 4-(Hydroxymethyl)phenylboronic acid | 2-Chloropyridine | SPhos-Palladacycle | Cs₂CO₃ | H₂O | ~90% |

| 2-Formylphenylboronic acid | Aryl Bromide | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 60-85% |

| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | ~100% |

Key Considerations and Optimization

-

Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. It is crucial to perform the reaction under an inert atmosphere of argon or nitrogen and to use degassed solvents.

-

Choice of Palladium Catalyst and Ligand: For simple aryl bromides and iodides, traditional catalysts like Pd(PPh₃)₄ may be sufficient. However, for less reactive aryl chlorides or sterically hindered substrates, more advanced catalyst systems, such as those employing Buchwald ligands (e.g., SPhos, XPhos), are often necessary to achieve high yields.

-

Role of the Base: The base is essential for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield, and screening of different bases may be required for optimal results.

-

Solvent System: A variety of solvents can be used for Suzuki couplings, often in combination with water. Common choices include dioxane, toluene, and DMF. The solvent system should be chosen to ensure adequate solubility of all reactants.

-

Potential for Chelation: The ortho-hydroxymethyl group in 5-Fluoro-2-hydroxymethylphenylboronic acid has the potential to coordinate with the palladium catalyst. This chelation effect can influence the reaction's selectivity and rate, a factor to consider during optimization.

Signaling Pathways and Applications

The biaryl structures synthesized using 5-Fluoro-2-hydroxymethylphenylboronic acid are of significant interest in drug discovery. Fluorinated compounds often exhibit improved metabolic stability and binding affinity to biological targets. The resulting biaryl alcohols can serve as precursors for a wide range of more complex molecules with potential applications in various therapeutic areas, including oncology, inflammation, and infectious diseases. The specific signaling pathways targeted would depend on the overall structure of the final synthesized molecule.

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Fluoro-2-hydroxymethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals